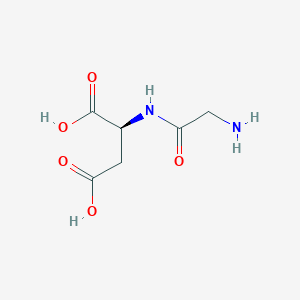

Glycyl-L-aspartic acid

Vue d'ensemble

Description

Glycyl-L-aspartic acid is a dipeptide formed from glycyl and L-aspartic acid residues . It is used in the preparation of environmentally benign CO2-based copolymers . The structure of Glycyl-L-aspartic acid is also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

A novel RGD peptide grafted poly(ethylene glycol)-b-poly(L-lactide)-b-poly(L-glutamic acid) (PEG-PLA-PGL/RGD) was synthesized in four steps . The synthesis involved preparing diblock copolymer PEG-PLA-OH and converting its -OH end group into -NH(2) to obtain PEG-PLA-NH(2), preparing triblock copolymer PEG-PLA-PBGL by ring-opening polymerization of NCA derived from benzyl glutamate with diblock copolymer PEG-PLA-NH(2) as macroinitiator, removing the protective benzyl groups by catalytic hydrogenation of PEG-PLA-PBGL to obtain PEG-PLA-PGL, and reacting RGD (arginine-glycine-(aspartic amide)) with the carboxyl groups of the PEG-PLA-PGL .

Molecular Structure Analysis

The molecular structure of Glycyl-L-aspartic acid has been determined by means of three-dimensional counter X-ray data . The crystal structure of the acidic dipeptide glycyl-L-aspartic acid dihydrate, Gly-L-Asp X 2H2O, has also been determined .

Chemical Reactions Analysis

Protolytic equilibria in glycyl-L-aspartic acid solutions were studied via potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L .

Physical And Chemical Properties Analysis

The physical and chemical properties of Glycyl-L-aspartic acid include its structure, chemical names, and classification . It has been studied via potentiometric titration at 298.15 K and ionic strengths of 0.1, 0.3, 0.5, 1.0, and 1.5 mol/L .

Applications De Recherche Scientifique

Control over Calcium Carbonate Crystallization

Glycyl-L-aspartic acid influences the nucleation and growth of calcium carbonate crystals. This application is significant in the field of biomaterials, where it is used to manipulate the crystal structure, morphology, size, and aggregation of calcium carbonate, which is crucial in biomineralization processes (Tong et al., 2004).

Structural Studies in Crystallography

The conformation and structure of bis(glycyl-L-aspartic acid) oxalate have been studied in crystallography. This research provides insights into the molecular structure and aggregation patterns in binary systems, which is essential for understanding more complex molecular interactions (Chitra et al., 2007).

Chemical Interaction with Copper(II) Ions

In the field of chemistry, Glycyl-L-aspartic acid's interactions with copper(II) ions have been studied. These interactions are relevant in understanding the formation of mixed hydroxo complexes and deprotonated complexes, which have implications in bioinorganic chemistry (Farkas & Kiss, 1989).

Role in Protein Stability

Glycyl-L-aspartic acid plays a role in the stability and degradation of proteins. For example, studies have shown that aspartic acid and asparagine residues in peptides, which include Glycyl-L-aspartic acid, are susceptible to nonenzymatic degradation processes that alter protein structure and function (Geiger & Clarke, 1987).

Thermodynamic Studies

The thermodynamic properties of Glycyl-L-aspartic acid solutions have been measured to understand the enthalpic interactions between dipeptides and urea molecules. This research is significant in the field of chemical thermodynamics (Pałecz et al., 2009).

Genetic Studies in Escherichia coli

Research on D-serine dehydratase from Escherichia coli has identified glycyl residues, including glycyl-L-aspartic acid, as crucial for the enzyme's catalytic competence. This study provides valuable insights into the molecular biology of enzymes (Marceau et al., 1988).

Amino Acid Aggregation in Pharmaceuticals

In pharmaceutical research, the aggregation and interaction patterns of glycyl-L-aspartic acid have been explored. This has applications in drug development and understanding protein aggregation (Vinther et al., 1996).

Dissociation Constants and Chemical Equilibria

The dissociation constants of glycyl-L-aspartic acid in aqueous solutions have been studied using potentiometry. This research is significant in understanding the protolitical equilibria of amino acids in solution (Gridchin et al., 2020).

Effects on Neuroactive Amino Acids

Studies have investigated the effects of glycyl-proline dipeptides, closely related to glycyl-L-aspartic acid, on neuroactive amino acids and energy turnover in the brain, particularly following brain ischemia. This research is crucial in neurochemistry and potential therapeutic applications (Bashun et al., 2013).

Plant Growth and Stress Acclimation

L-Aspartate, a component of glycyl-L-aspartic acid, plays a vital role in plant growth and stress acclimation. This research is important in agriculture and understanding plant physiology under various environmental conditions (Han et al., 2021).

Mécanisme D'action

Safety and Hazards

Glycyl-L-aspartic acid should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn .

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCPDJAQCXWPTF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | Glycylaspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Glycyl-L-aspartic acid | |

CAS RN |

4685-12-5 | |

| Record name | Glycyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylaspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-glycyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

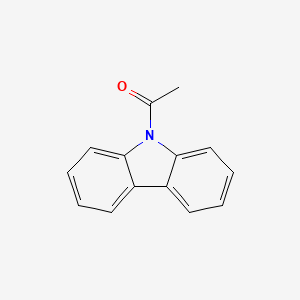

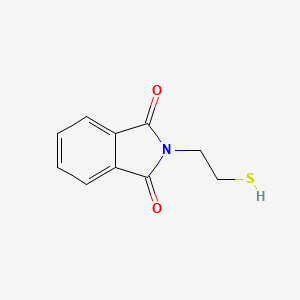

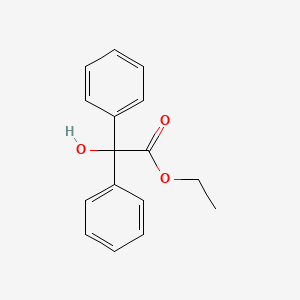

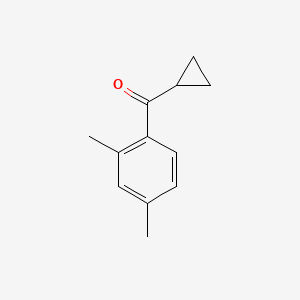

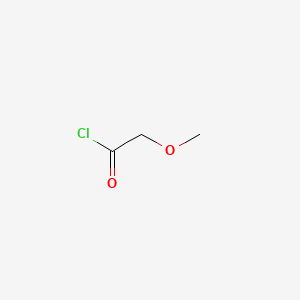

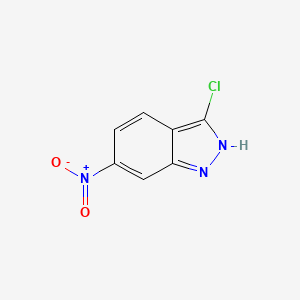

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

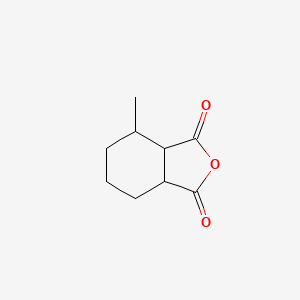

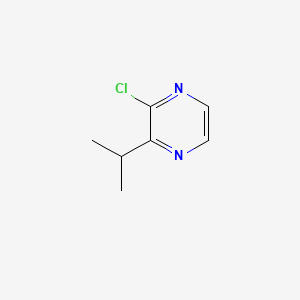

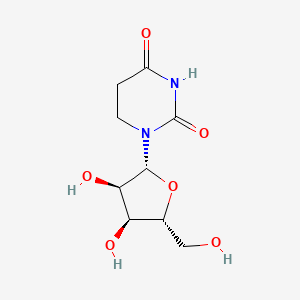

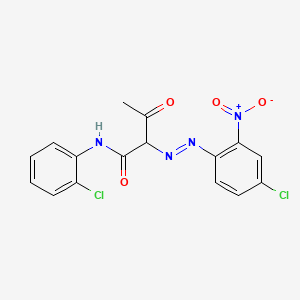

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.